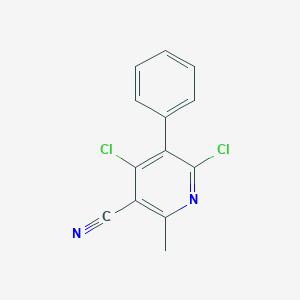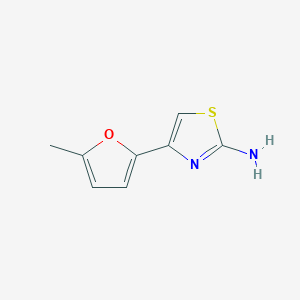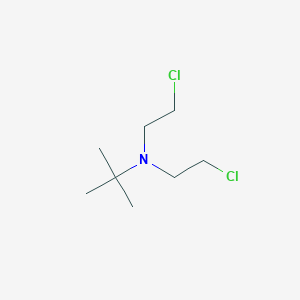
Triethylamine, 2',2''-dichloro-1,1-dimethyl-
Overview
Description
Triethylamine, 2',2''-dichloro-1,1-dimethyl- is a tertiary amine that is commonly used in organic synthesis as a base. It is a colorless liquid that has a strong odor and is highly flammable. This compound has been used in various scientific research studies due to its unique properties and ability to interact with other compounds.
Scientific Research Applications
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been widely used in scientific research due to its unique properties and ability to interact with other compounds. This compound has been used in various research studies including:
1. Organic Synthesis: Triethylamine, 2',2''-dichloro-1,1-dimethyl- is commonly used as a base in organic synthesis reactions. It has been used in the synthesis of various compounds including amides, esters, and ketones.
2. Medicinal Chemistry: This compound has been used in medicinal chemistry research to develop new drugs and therapies. It has been shown to have potential antiviral and anticancer properties.
3. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has been used in material science research to develop new materials and coatings. It has been shown to have potential as a corrosion inhibitor and as a component in polymer coatings.
Mechanism of Action
The mechanism of action of triethylamine, 2',2''-dichloro-1,1-dimethyl- is not fully understood. It is believed to interact with other compounds through hydrogen bonding and electrostatic interactions. This compound has been shown to have a strong affinity for acidic compounds and can act as a base in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of triethylamine, 2',2''-dichloro-1,1-dimethyl- are not well documented. It has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations. However, further research is needed to fully understand the effects of this compound on living organisms.
Advantages and Limitations for Lab Experiments
Triethylamine, 2',2''-dichloro-1,1-dimethyl- has several advantages and limitations for lab experiments. The advantages include its ability to act as a base in various reactions, its low toxicity, and its availability in large quantities. The limitations include its strong odor, flammability, and potential reactivity with other compounds.
Future Directions
There are several future directions for research involving triethylamine, 2',2''-dichloro-1,1-dimethyl-. These include:
1. Medicinal Chemistry: Further research is needed to explore the potential antiviral and anticancer properties of this compound.
2. Material Science: Triethylamine, 2',2''-dichloro-1,1-dimethyl- has potential as a corrosion inhibitor and as a component in polymer coatings. Further research is needed to explore these applications.
3. Organic Synthesis: The use of triethylamine, 2',2''-dichloro-1,1-dimethyl- in organic synthesis reactions can be further explored to develop new compounds and materials.
In conclusion, triethylamine, 2',2''-dichloro-1,1-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.
properties
CAS RN |
10125-86-7 |
|---|---|
Product Name |
Triethylamine, 2',2''-dichloro-1,1-dimethyl- |
Molecular Formula |
C8H17Cl2N |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3 |
InChI Key |
BSXSSXPCEVBUSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCCl)CCCl |
Canonical SMILES |
CC(C)(C)N(CCCl)CCCl |
Other CAS RN |
10125-86-7 |
synonyms |
N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


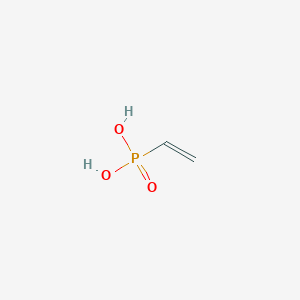
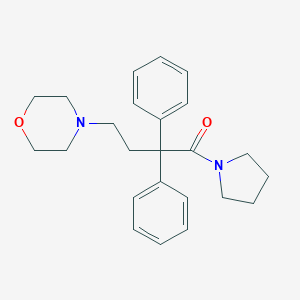
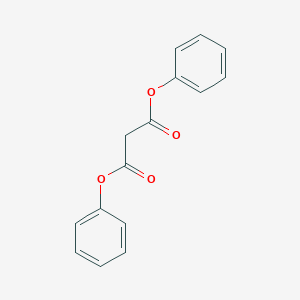



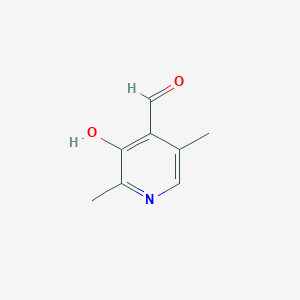


![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

